molecular formula C10H16N2O4 B14699996 2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate CAS No. 25462-30-0

2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate

Katalognummer: B14699996
CAS-Nummer: 25462-30-0
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: WEYBRXWZNDZELR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate is an organic compound that features a cyclopentene ring attached to a propanediol backbone with dicarbamate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate typically involves the reaction of cyclopentene derivatives with propanediol and carbamate groups. One common method includes the acid-catalyzed dehydration of cyclopentanediols to form cyclopentenone, followed by subsequent reactions to introduce the propanediol and dicarbamate groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized catalysts and controlled reaction environments to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction could produce cyclopentanol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Cyclopenten-1-yl)-1,3-propanediol dicarbamate is unique due to its combination of a cyclopentene ring with propanediol and dicarbamate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

25462-30-0

Molekularformel

C10H16N2O4

Molekulargewicht

228.24 g/mol

IUPAC-Name

(3-carbamoyloxy-2-cyclopent-2-en-1-ylpropyl) carbamate

InChI

InChI=1S/C10H16N2O4/c11-9(13)15-5-8(6-16-10(12)14)7-3-1-2-4-7/h1,3,7-8H,2,4-6H2,(H2,11,13)(H2,12,14)

InChI-Schlüssel

WEYBRXWZNDZELR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C=C1)C(COC(=O)N)COC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.